Cas no 302912-21-6 (5-Methoxy-4-methyl-1H-indole)
5-Methoxy-4-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxy-4-methyl-1H-indole
- 5-Methoxy-4-methylindole
- 1H-Indole,5-methoxy-4-methyl-
- 1H-Indole,5-methoxy-4-methyl
- InChI=1/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H
- DTXSID30391175
- SCHEMBL1400405
- MFCD01863615
- A12401
- AKOS016014298
- M-3532
- RISMXZVKSIWLMK-UHFFFAOYSA-N
- 1H-Indole, 5-methoxy-4-methyl-
- 5-Methoxy-4-methylindole, 98%
- 5-methoxy-4-methyl-indole
- AS-60252
- A820299
- 302912-21-6
-
- MDL: MFCD01863615
- Inchi: 1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3
- InChI Key: RISMXZVKSIWLMK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=CN2)C=1C
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 25A^2
Experimental Properties
- Color/Form: Not determined
- Melting Point: 76-79 °C (lit.)
- PSA: 25.02000
- LogP: 2.48490
- Solubility: Not determined
5-Methoxy-4-methyl-1H-indole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
5-Methoxy-4-methyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-4-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026035-1g |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 98% | 1g |
¥2276 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94360-1g |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 1g |
¥2278.0 | 2021-09-08 | ||
| Matrix Scientific | 144929-5g |
5-Methoxy-4-methyl-1H-indole, 95% |
302912-21-6 | 95% | 5g |
$3780.00 | 2023-09-09 | |
| Matrix Scientific | 144929-25g |
5-Methoxy-4-methyl-1H-indole, 95% |
302912-21-6 | 95% | 25g |
$11550.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497231-1G |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 98% | 1G |
1027.81 | 2021-05-17 | |
| Chemenu | CM146948-1g |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 95%+ | 1g |
$*** | 2023-03-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M945304-100mg |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 95% | 100mg |
¥280.80 | 2022-09-01 | |
| TRC | M121555-50mg |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | M121555-100mg |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M121555-250mg |
5-Methoxy-4-methyl-1H-indole |
302912-21-6 | 250mg |
$775.00 | 2023-05-18 |
5-Methoxy-4-methyl-1H-indole Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 5-Methoxy-4-methyl-1H-indole
5-Methoxy-4-methyl-1H-indole (CAS No. 302912-21-6): A Comprehensive Overview
5-Methoxy-4-methyl-1H-indole (CAS No. 302912-21-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole family, a class of heterocyclic aromatic compounds with a wide range of biological activities. The unique structural features of 5-Methoxy-4-methyl-1H-indole make it a valuable building block for the synthesis of various bioactive molecules, including potential drug candidates.
The chemical structure of 5-Methoxy-4-methyl-1H-indole consists of an indole core with a methoxy group at the 5-position and a methyl group at the 4-position. These substituents significantly influence the compound's physicochemical properties and biological activities. The methoxy group, in particular, can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential applications of 5-Methoxy-4-methyl-1H-indole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 5-Methoxy-4-methyl-1H-indole could be a promising lead compound for the development of new treatments for inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic properties, 5-Methoxy-4-methyl-1H-indole has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. For example, a study published in the Cancer Research journal reported that a derivative of 5-Methoxy-4-methyl-1H-indole effectively induced apoptosis in human breast cancer cells by modulating the expression of key proteins involved in cell cycle regulation.
The synthetic accessibility of 5-Methoxy-4-methyl-1H-indole is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One common method involves the condensation of 3-methoxyacetophenone with formamide followed by cyclization to form the indole ring. This synthetic strategy allows for easy modification of the molecule, enabling researchers to explore a wide range of structural variations and optimize biological activity.
Beyond its direct therapeutic applications, 5-Methoxy-4-methyl-1H-indole has also found use as a key intermediate in the synthesis of other bioactive compounds. For example, it serves as a starting material for the preparation of serotonin receptor agonists and antagonists, which have potential applications in treating psychiatric disorders such as depression and anxiety. The ability to fine-tune the structure of these derivatives through strategic modifications to the parent molecule underscores the versatility and importance of 5-Methoxy-4-methyl-1H-indole.
In conclusion, 5-Methoxy-4-methyl-1H-indole (CAS No. 302912-21-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and diverse biological activities, make it an invaluable tool for developing new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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